(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Overview
Description
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Scientific Research Applications
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Future Directions
Given the broad spectrum of biological activities displayed by imidazo[1,2-a]pyridines, future research could focus on exploring the potential pharmaceutical applications of this compound. Additionally, further studies could aim to improve the ecological impact of the synthesis methods and overcome any challenges associated with the reported methods .
Mechanism of Action
Target of Action
The primary target of (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, which can lead to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, the inhibition of PI3K can potentially disrupt these processes and have downstream effects on tumor growth and progression .
Result of Action
The compound shows inhibitory activity against various tumor cell lines . It has been found to induce cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα . These results suggest that the compound might serve as a lead compound for the development of PI3Kα inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine
- 6-chloroimidazo[1,2-a]pyridine derivatives
Uniqueness
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse scientific fields highlight its versatility and importance in research .
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRURUMISQLJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197448 | |
Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-68-9 | |
Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866142-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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